molecular formula C19H15N3OS2 B2568150 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941971-25-1

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2568150
CAS No.: 941971-25-1
M. Wt: 365.47
InChI Key: FXUMNAIELZCXDY-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic organic compound featuring a central thiazole ring system. The thiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, known for its widespread presence in molecules with diverse biological activities . This particular compound is built around a 2-aminothiazole core, which is a common structural motif in the development of novel therapeutic agents. The molecule is further substituted with a 4-cyanophenyl group at the 4-position of the thiazole ring and a 4-(methylthio)phenylacetamide moiety at the 2-amino group, contributing to its unique physicochemical and potential binding properties. The primary research application of this compound is as a key intermediate or a novel chemical entity in pharmaceutical research and development. Thiazole derivatives, such as this one, are investigated for a broad spectrum of biological activities. These include potential antimicrobial , anticancer , anti-inflammatory , and anticonvulsant effects . The presence of the thiazole ring is significant as it is found in more than 18 FDA-approved drugs, including the antibiotic cefiderocol and the anticancer agent alpelisib, underscoring its high value in constructing biologically active molecules . Researchers utilize this compound to explore structure-activity relationships (SAR), to develop new enzyme inhibitors, or to serve as a building block in combinatorial chemistry for the creation of larger chemical libraries. The product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and referring to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-24-16-8-4-13(5-9-16)10-18(23)22-19-21-17(12-25-19)15-6-2-14(11-20)3-7-15/h2-9,12H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUMNAIELZCXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a cyanophenyl group and a methylthio-substituted phenyl acetamide. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis through condensation of thioamides with α-haloketones.
  • Introduction of the Cyanophenyl Group : Achieved via nucleophilic aromatic substitution.
  • Attachment of the Methylthio Group : Accomplished through nucleophilic substitution using methylthiol reagents.

This structural complexity positions it as a candidate for diverse biological applications due to the known bioactivity of its constituent moieties .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets such as enzymes and receptors. The thiazole and cyanophenyl groups are crucial for modulating these interactions, potentially leading to significant therapeutic effects. For instance, compounds with similar thiazole structures have been shown to exhibit antiviral properties by inhibiting reverse transcriptase activity in cellular models .

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiazole derivatives, including this compound. Research indicates that modifications in the N-aryl amide group linked to the thiazole ring significantly enhance anticancer activity against various tumor cell lines. For example, specific derivatives have demonstrated efficacy in inducing apoptosis in A549 lung cancer cells and C6 glioma cells through caspase activation pathways .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Similar thiazole derivatives have shown promising results against viral infections by targeting viral enzymes. A study highlighted that certain modifications could enhance the inhibitory effects on reverse transcriptase, making these compounds suitable candidates for further antiviral drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other thiazole derivatives:

Compound NameKey Structural FeaturesBiological Activity
Thiazole Derivative AMethylthio groupAnticancer
Thiazole Derivative BHalogenated phenylAntiviral
This compoundCyanophenyl & MethylthioAnticancer, Antiviral

The presence of both a cyanophenyl and a methylthio substituent enhances its reactivity and biological profile compared to other derivatives lacking these features .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a cyanophenyl group and a methylthio-substituted phenyl acetamide. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which involves the condensation of thioamides with α-haloketones.
  • Introduction of the Cyanophenyl Group : Accomplished via nucleophilic aromatic substitution.
  • Attachment of the Methylthio Group : This is done through nucleophilic substitution using methylthiol reagents.

This complex structure positions it as a candidate for various biological applications due to the known bioactivity of its constituent moieties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiazole derivatives, including N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide. Research indicates that modifications in the N-aryl amide group linked to the thiazole ring significantly enhance anticancer activity against various tumor cell lines.

For instance:

  • Induction of Apoptosis : Specific derivatives have demonstrated efficacy in inducing apoptosis in A549 lung cancer cells and C6 glioma cells through caspase activation pathways.
  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes and receptors, leading to significant therapeutic effects.

Antiviral Properties

The structural features of this compound suggest potential antiviral activity. Similar thiazole derivatives have shown promising results against viral infections by targeting viral enzymes. Notable findings include:

  • Inhibition of Viral Replication : A study highlighted that certain modifications could enhance inhibitory effects on reverse transcriptase, making these compounds suitable candidates for further antiviral drug development.
  • Chikungunya Virus Inhibition : Related compounds have been identified as effective inhibitors against Chikungunya virus, demonstrating low cytotoxicity while effectively reducing viral titers in cellular models.

Comparison with Similar Compounds

Structural Analogues

The compound shares a thiazole-acetamide core with several derivatives reported in the literature. Key structural variations include:

  • Substituents on the thiazole ring: The 4-cyanophenyl group distinguishes it from compounds with methoxy (e.g., 16 in ), chloro (14), or bromo (9c in ) substituents . Compared to A28–A35 (), which feature isobutyramide linkages, the acetamide group in the target compound may enhance conformational flexibility .
  • Substituents on the acetamide side chain: The 4-(methylthio)phenyl group contrasts with piperazine derivatives (e.g., 13–18 in ) and triazole-containing analogs (e.g., 9a–e in ).

Physicochemical Properties

Melting points (mp), molecular weights (MW), and polarities vary significantly with substituents:

Compound ID/Name Substituents (Thiazole/Acetamide) MW (g/mol) mp (°C) Key Substituent Effects
Target Compound 4-Cyanophenyl / 4-(Methylthio)phenyl ~367.46* N/A Cyano (polar), methylthio (lipophilic)
13 () 4-Methoxyphenyl / Piperazine 422.54 289–290 Methoxy (polar), piperazine (basic)
9c () 4-Bromophenyl / Triazole-benzodiazole ~523.36* N/A Bromo (steric bulk), triazole (H-bonding)
A28–A35 () 4-Chlorophenyl / Isobutyramide ~400–450* 190–265 Chloro (electronegative), isobutyramide (rigid)
4 () Tetradecyl chain / Chloroacetamide ~550* N/A Long alkyl chain (high lipophilicity)

*Estimated based on structural similarity.

  • Polarity: The cyano group in the target compound increases polarity compared to methoxy (16) or methyl (9d) substituents but reduces lipophilicity relative to bromo (9c) or tetradecyl (4) groups .
  • Melting Points : Piperazine-containing derivatives (e.g., 13–18 ) exhibit higher mp (269–303°C) due to intermolecular hydrogen bonding, whereas the target compound’s mp may be lower if dominated by weaker van der Waals interactions .

Inferred Pharmacological Implications

  • Electron-Withdrawing Groups: The cyano group may enhance binding to enzymes like matrix metalloproteinases (MMPs) or kinases by stabilizing charge interactions, as seen in MMP inhibitors (13–18) and kinase-targeting compounds () .
  • Triazole vs. Piperazine Moieties : Triazole-containing compounds () show docking interactions with proteins, suggesting the target compound’s methylthio group might favor hydrophobic binding pockets .

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